Ethyl 11H-perfluoroundecanoate

Descripción

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Chemistry

Ethyl 11H-perfluoroundecanoate belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), a group of more than 6,000 synthetic chemicals. clu-in.org PFAS are characterized by alkyl chains where some or all hydrogen atoms have been replaced by fluorine atoms. clu-in.org This carbon-fluorine bond is exceptionally strong, contributing to the persistence of these compounds in the environment. nih.gov

The Organisation for Economic Co-operation and Development (OECD) defines PFAS as fluorinated substances containing at least one fully fluorinated methyl or methylene (B1212753) carbon atom. nih.govresearchgate.net PFAS are generally categorized into two main groups: perfluoroalkyl compounds, where all carbons in the alkyl chain are fully fluorinated, and polyfluoroalkyl compounds, which contain some hydrogen atoms in the alkyl chain. clu-in.org this compound falls into the latter category due to the presence of hydrogen atoms on the ethyl group.

The manufacturing of PFAS traditionally involves two primary methods: electrochemical fluorination and telomerization. clu-in.org These processes can result in a variety of linear and branched isomers. clu-in.orgnih.gov The unique properties of PFAS, such as their resistance to heat, water, and oil, have led to their use in a wide array of industrial and consumer products, including firefighting foams, non-stick cookware, and stain-resistant fabrics. concawe.euwikipedia.orgcancer.org However, the stability that makes them useful also leads to their persistence in the environment, earning them the moniker "forever chemicals." wikipedia.org

Overview of Scholarly Research Trajectories concerning this compound

Scholarly research on this compound has followed several key trajectories, primarily focusing on its synthesis, chemical properties, and potential applications.

Synthesis and Chemical Reactions: The typical synthesis of this compound involves the esterification of 11H-perfluoroundecanoic acid with ethanol (B145695), often catalyzed by a strong acid like sulfuric acid under reflux conditions. evitachem.com Research has also explored its chemical reactivity, noting that it can undergo hydrolysis under acidic or basic conditions to yield 11H-perfluoroundecanoic acid and ethanol. evitachem.com

Applications in Research and Industry: In organic synthesis, it serves as a building block for creating more complex fluorinated compounds. evitachem.com Its unique properties have also led to its investigation in biological studies, particularly concerning its interactions with lipid membranes. evitachem.com In the field of medicinal chemistry, there is exploration into its potential use in drug delivery systems due to its inherent stability. evitachem.com Industrial applications include its use in the production of fluorinated polymers and coatings that require high chemical and thermal resistance. evitachem.com

Environmental Considerations: As a member of the PFAS family, the environmental fate of this compound is a significant area of concern. Research into PFAS, in general, indicates that these compounds can be released into the environment through various pathways, including industrial discharge and the use and disposal of consumer products. nih.gov While specific long-term environmental fate studies on this compound are not as extensive as for legacy PFAS like PFOA and PFOS, the general understanding of PFAS persistence and potential for bioaccumulation informs the direction of ongoing research. nih.gov Studies on other PFAS have shown that they can be challenging to remediate from the environment due to the strength of the carbon-fluorine bond. nih.gov

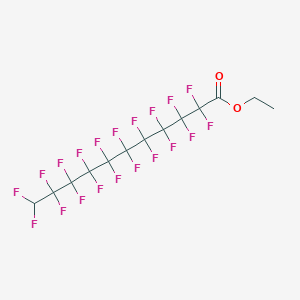

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F20O2/c1-2-35-4(34)6(18,19)8(22,23)10(26,27)12(30,31)13(32,33)11(28,29)9(24,25)7(20,21)5(16,17)3(14)15/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQORHOKRJWQEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371928 | |

| Record name | Ethyl 11H-perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1649-56-5 | |

| Record name | Ethyl 11H-perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Esterification Mechanisms of Ethyl 11h Perfluoroundecanoate

Esterification Reactions with 11H-Perfluoroundecanoic Acid

The foundational method for producing Ethyl 11H-perfluoroundecanoate is the Fischer-Speier esterification of 11H-perfluoroundecanoic acid with ethanol (B145695). evitachem.com This equilibrium reaction requires the removal of water or the use of excess ethanol to drive the reaction toward the product side to achieve a high yield.

The esterification of 11H-perfluoroundecanoic acid is typically catalyzed by strong acids to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. evitachem.comresearchgate.net

Homogeneous Catalysts: Strong mineral acids are widely used due to their high catalytic activity. researchgate.net

Sulfuric Acid (H₂SO₄): A common and effective catalyst for this type of esterification. It acts as both a catalyst and a dehydrating agent, helping to shift the reaction equilibrium. evitachem.comresearchgate.net

p-Toluenesulfonic Acid (p-TsOH): Another strong organic acid used as a catalyst in these reactions. evitachem.com

The reaction is generally performed under reflux conditions to maintain a sufficiently high temperature to ensure a reasonable reaction rate and complete conversion of the acid to the ester. evitachem.com

Heterogeneous Catalysts: Solid acid catalysts are an increasingly popular alternative, particularly in industrial settings, as they are easily separated from the reaction mixture, are often reusable, and can reduce issues with corrosion. csic.es

Sulfonated Resins (e.g., Amberlyst-16): These polymer-based catalysts have shown high efficacy in the esterification of long-chain fatty acids, achieving high conversion rates. csic.es

Surfactant-Combined Catalysts: Catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) have been shown to be effective, even at room temperature, for the esterification of long-chain acids. psu.edu

The table below summarizes typical catalyst systems and conditions.

| Catalyst Type | Specific Catalyst | Typical Conditions | Reference |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux | evitachem.com |

| Homogeneous Acid | p-Toluenesulfonic Acid (p-TsOH) | Reflux | evitachem.com |

| Heterogeneous Solid Acid | Amberlyst-16 | 140 °C (in flow) | csic.es |

| Surfactant-Combined | Dodecylbenzene Sulfonic Acid (DBSA) | Room Temperature | psu.edu |

The efficiency of the esterification process is crucial for its economic viability. High yields are paramount, and several strategies are employed for optimization. The Fischer esterification is an equilibrium-limited process; therefore, according to Le Chatelier's principle, removing one of the products (typically water) will shift the equilibrium to favor the formation of the ester.

Research into the esterification of similar long-chain fatty acids has demonstrated that near-complete conversion and yields exceeding 98% are achievable. csic.es For instance, the solvent-free esterification of oleic acid with 1-octanol (B28484) using dodecylbenzene sulfonic acid as a catalyst at room temperature resulted in a 98.7% conversion. psu.edu This indicates that with the correct choice of catalyst and conditions, the synthesis of this compound can also be highly efficient.

Optimization strategies include:

Water Removal: Using a Dean-Stark apparatus in batch processes or pervaporation membranes in continuous systems to continuously remove water.

Excess Reactant: Using an excess of ethanol to shift the reaction equilibrium towards the products.

Reactive Distillation: Combining reaction and distillation in a single unit allows for the continuous removal of the ester product as it is formed, driving the reaction to completion and simplifying purification. researchgate.net

Industrial-Scale Synthesis Methodologies

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to process efficiency, cost, safety, and product quality. americanchemicalsuppliers.com Industrial methodologies often favor continuous processes over traditional batch reactions to enhance throughput and consistency. unimi.it

Scaling up the synthesis requires moving from batch reactors to more efficient systems. Continuous flow reactors, such as packed bed reactors (PBRs) or continuously stirred tank reactors (CSTRs), are often employed in industrial settings. evitachem.comcsic.es

Continuous Flow Advantages:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, which is critical for safety and selectivity. unimi.it

Increased Efficiency and Yield: By enabling precise control over residence time, temperature, and stoichiometry, flow reactors can lead to higher yields and productivity. evitachem.comnih.gov

Improved Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials present at any given time, reducing the risks associated with exothermic reactions or toxic reagents. researchgate.net

Facilitated Automation: Continuous processes are more amenable to automation, leading to reduced operational costs and improved process control.

Pilot-plant scale studies on the esterification of long-chain acids using solid catalysts in fixed-bed tubular reactors have confirmed the feasibility of producing esters on a ton-scale in a continuous process with high yields. csic.es Supercritical conditions using ethanol in resistively heated flow reactors have also been used to achieve excellent conversions for esterifications at high temperatures (300-400 °C) and pressures without the need for a catalyst. diva-portal.org

Achieving high purity is essential for the final product. In large-scale production, purification is a critical step. evitachem.com

Purity Control: Following the reaction, the crude product mixture contains the ester, unreacted starting materials, the catalyst, and water. Purification is typically achieved through a series of steps including neutralization washes (to remove acid catalysts), phase separation, and finally, vacuum distillation to isolate the high-boiling point ester from any remaining impurities. Techniques like reactive distillation can significantly enhance purity by integrating separation with the reaction. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to confirm the purity of the final product.

Material Selection: The use of strong, corrosive acids like sulfuric acid necessitates careful material selection for the reactors and associated equipment to prevent corrosion. csic.es Glass-lined steel reactors are a common choice for batch processes. For continuous processes, especially those involving solid acid catalysts, stainless steel may be suitable. csic.es The use of solid acid catalysts can significantly reduce corrosion issues compared to homogeneous mineral acids, simplifying reactor design and extending equipment lifetime. csic.es

Chemical Reactivity and Transformation Mechanisms of Ethyl 11h Perfluoroundecanoate

Hydrolytic Stability and Hydrolysis Product Formation

The ester linkage in Ethyl 11H-perfluoroundecanoate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. In environmental or biological systems, this hydrolysis leads to the formation of more persistent and mobile perfluorinated compounds.

Under acidic conditions, the hydrolysis of this compound proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol (B145695) molecule yield the carboxylic acid, 11H-perfluoroundecanoic acid. evitachem.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that readily converts this compound to its constituent alcohol and the salt of the carboxylic acid. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide) on the electrophilic carbonyl carbon of the ester. evitachem.com This addition forms a tetrahedral intermediate, which then collapses, leading to the departure of the ethoxide leaving group. The ethoxide, a strong base, subsequently deprotonates the newly formed 11H-perfluoroundecanoic acid, resulting in the formation of ethanol and the carboxylate salt.

This reaction is generally faster and more complete than acid-catalyzed hydrolysis. mdpi.com

Table 1: Summary of Hydrolysis Reactions

| Reaction Type | Catalyst/Reagent | Primary Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Acid (e.g., HCl, H₂SO₄) and Water | 11H-perfluoroundecanoic acid and Ethanol evitachem.com |

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH) and Water | Salt of 11H-perfluoroundecanoic acid and Ethanol evitachem.com |

Nucleophilic Substitution Reactions Involving the Ester Moiety

The ester group of this compound can undergo nucleophilic acyl substitution with various nucleophiles other than water. These reactions involve the replacement of the ethoxy (-OCH₂CH₃) group with another nucleophilic group. evitachem.com For instance, reaction with amines (ammonolysis) leads to the formation of the corresponding amides, while reaction with other alcohols (alcoholysis or transesterification) in the presence of an acid or base catalyst yields a different ester.

The general mechanism is similar to hydrolysis, involving the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. The reactivity depends on the strength of the incoming nucleophile.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Class | Specific Example Product |

|---|---|---|

| Amine (R-NH₂) | Amide | N-alkyl-11H-perfluoroundecanamide evitachem.com |

| Alcohol (R-OH) | Ester (new) | Alkyl 11H-perfluoroundecanoate evitachem.com |

Reduction Reactions and Resulting Product Chemistry

The ester functionality of this compound can be reduced to a primary alcohol using strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation. In this reaction, the hydride ion (H⁻) from the reducing agent acts as a nucleophile, attacking the carbonyl carbon. The reaction proceeds through an aldehyde intermediate which is further reduced to the primary alcohol.

The reduction of this compound yields 11H-perfluoroundecan-1-ol and ethanol. This reaction provides a synthetic route to fluorinated alcohols, which are valuable intermediates in the synthesis of other fluorochemicals.

Table 3: Reduction of this compound

| Reducing Agent | Primary Products |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 11H-perfluoroundecan-1-ol and Ethanol |

Environmental Fate and Transport Dynamics of Ethyl 11h Perfluoroundecanoate

Environmental Persistence and Degradation Resistance

The defining characteristic of PFAS, including Ethyl 11H-perfluoroundecanoate, is their remarkable persistence in the environment. nih.gov This resistance to degradation is a direct result of the strong carbon-fluorine bonds that make up their chemical structure. nih.gov

Stability in Aquatic and Terrestrial Matrices

Once introduced into the environment, this compound exhibits significant stability in both water and soil. As an ester, it is more volatile than its corresponding carboxylic acid, perfluorododecanoic acid (PFDoA). However, it can undergo hydrolysis in aquatic environments or within biological systems to form PFDoA. PFDoA itself is highly resistant to degradation and has been detected globally in various environmental matrices, including water, soil, and living organisms. The persistence of related perfluorinated carboxylic acids (PFCAs) has led to their classification as substances of very high concern by regulatory bodies like the European Chemicals Agency (ECHA). The stability of these compounds means they can remain in the environment for extended periods, leading to long-term contamination. nih.govanses.fr

Challenges in Conventional Degradation Approaches

The chemical stability that makes this compound and other PFAS useful in industrial applications also presents significant challenges for their removal from the environment. nih.gov Conventional environmental degradation processes, both biotic and abiotic, are largely ineffective at breaking down the perfluorinated backbone of these molecules. ntnu.no Research is ongoing to develop effective degradation technologies for PFAS. Some advanced reduction processes have shown promise in the degradation of certain chlorinated PFAS, but comprehensive and cost-effective solutions for the wide range of PFAS compounds remain elusive. chemrxiv.org

Bioconcentration and Biomagnification Potential within Ecological Food Webs

The persistence of this compound and its transformation products raises concerns about their potential to accumulate in living organisms and move up the food chain.

Accumulation in Aquatic Organisms

Table 1: Bioconcentration Factors (BCF) for Selected PFAS in Aquatic Organisms

| Compound | Organism | BCF (L/kg) |

| Perfluorooctanoic acid (PFOA) | Zebrafish (larvae) | Varies with concentration |

| Perfluorooctane (B1214571) sulfonate (PFOS) | Zebrafish (larvae) | Varies with concentration |

| Perfluorononanoic acid (PFNA) | Mayfly (larvae) | Log BAF 3.91 |

| Perfluorodecanoic acid (PFDA) | Mayfly (larvae) | Log BAF 4.05 |

| Perfluorohexane sulfonate (PFHxS) | Mayfly (larvae) | 91 ng/g (tissue concentration) |

Source: Adapted from various environmental studies. nih.govbiorxiv.org

Note: BAF (Bioaccumulation Factor) is a broader measure that includes uptake from all environmental sources, including food.

Trophic Transfer and Higher Organism Exposure

Once PFAS enter the base of the food web, they can be transferred to organisms at higher trophic levels, a process known as biomagnification. This can lead to increasing concentrations of these compounds in predators. Studies on various ecosystems have documented the trophic transfer of PFAS, with long-chain compounds often showing a greater potential for biomagnification. biorxiv.orgnih.gov The presence of PFAS in higher organisms, including birds and mammals, highlights the potential for widespread exposure throughout the food web. nih.gov

Precursor Transformation Pathways in Environmental Compartments

This compound is considered a precursor compound, meaning it can transform into other PFAS in the environment. The primary transformation pathway for this compound is hydrolysis, which can occur under acidic or basic conditions, yielding 11H-perfluoroundecanoic acid and ethanol (B145695). evitachem.com This transformation is significant because the resulting perfluorinated carboxylic acid is highly persistent and has been the subject of extensive environmental monitoring and regulatory scrutiny.

Advanced Analytical Methodologies for Ethyl 11h Perfluoroundecanoate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating Ethyl 11H-perfluoroundecanoate from complex mixtures and assessing its purity. The choice between liquid and gas chromatography depends on the compound's volatility and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and purity assessment of non-volatile compounds like this compound. In a typical setup, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The differential partitioning of the analyte between the two phases results in separation.

For PFAS analysis, reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile. sigmaaldrich.com The separation of various PFAS, including esters, is achieved by carefully controlling the mobile phase composition, flow rate, and column temperature. sigmaaldrich.com Detection is often coupled with mass spectrometry, though UV detectors can also be used. sielc.com

Table 1: Typical HPLC Parameters for PFAS Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 Reverse-Phase (e.g., Ascentis® Express PFAS) sigmaaldrich.com |

| Mobile Phase | A: Water with buffer (e.g., 10 mM Ammonium Acetate) sigmaaldrich.com B: Methanol or Acetonitrile sigmaaldrich.com |

| Gradient | A time-based gradient from a lower to a higher percentage of the organic phase sigmaaldrich.comipbeja.pt |

| Flow Rate | 0.2 - 0.6 mL/min ipbeja.ptsciex.com |

| Column Temperature | 35 - 40 °C sigmaaldrich.com |

| Injection Volume | 2 - 10 µL sigmaaldrich.comsciex.com |

| Detector | Mass Spectrometer (MS) or UV Detector sigmaaldrich.comsielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For this compound and related volatile impurities or degradation products, GC-MS offers high separation efficiency and definitive identification based on mass spectra. europa.eu

In GC-MS, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) transports the sample through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. academicjournals.org The separated compounds then enter the mass spectrometer for detection and identification. One of the challenges in GC analysis of PFAS is the potential for thermal degradation in the hot injector port. europa.eu Therefore, careful optimization of the injector temperature is crucial. europa.eu

Recent studies have highlighted the development of targeted methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) for a range of PFAS, including alcohols, amides, and acrylates. nih.govchromatographyonline.com These methods are essential for expanding our understanding of the toxicokinetics of these less-studied PFAS. nih.gov

Mass Spectrometry for Quantification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing the sensitivity and selectivity required for quantification at trace levels and the detailed information needed for structural confirmation.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of PFAS, including this compound, in various matrices. sigmaaldrich.comnih.govresearchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. sigmaaldrich.com

In an LC-MS/MS system, after the analytes are separated by the LC column, they are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. sigmaaldrich.com The first mass analyzer (Q1) selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell (q2). The resulting product ions are then separated by the second mass analyzer (Q3) and detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, allowing for very low detection limits. sigmaaldrich.com

Table 2: Example LC-MS/MS Parameters for PFAS Analysis

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (-ESI) sigmaaldrich.com |

| Scan Type | Multiple Reaction Monitoring (MRM) sigmaaldrich.com |

| Spray Voltage | -2.0 kV to -4.5 kV sigmaaldrich.com |

| Nebulizing Gas Flow | 2 - 3 L/min sigmaaldrich.com |

| Drying Gas Flow | 10 - 15 L/min sigmaaldrich.com |

| Heat Block Temperature | 400 °C sigmaaldrich.com |

| Collision Gas | Argon ipbeja.pt |

High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with GC or LC, is a powerful tool for non-targeted analysis, which aims to identify unknown compounds in a sample. nih.govosti.gov Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision (to several decimal places). bioanalysis-zone.com This "exact mass" measurement allows for the determination of the elemental formula of an unknown compound, which is a critical step in its identification. bioanalysis-zone.comuni-saarland.de

For PFAS research, GC-HRMS is increasingly being used for suspect screening and non-targeted analysis to identify new and emerging PFAS in environmental samples. nih.govosti.gov Researchers are developing comprehensive workflows that involve creating custom spectral databases of known PFAS and using these to screen for related compounds in complex mixtures. osti.gov This approach is crucial for identifying novel transformation products of compounds like this compound. osti.gov

Method Development and Validation for Environmental Matrices

The analysis of this compound in environmental matrices such as water, soil, and biota presents significant challenges due to the complexity of these samples and the low concentrations at which the analyte is often present. nih.govresearchgate.net Therefore, the development and validation of robust analytical methods are paramount. labioscientific.com

Method development involves optimizing every step of the analytical process, from sample collection and preparation to instrumental analysis. labioscientific.com A critical aspect is the sample preparation, which often includes extraction and cleanup steps to remove interfering substances and concentrate the analyte. For PFAS in water, solid-phase extraction (SPE) is a commonly used technique. sciex.com

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. labioscientific.com This involves evaluating several performance characteristics, including:

Specificity and Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample. researchgate.net

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. europa.eu

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.net

Several standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), exist for the analysis of a range of PFAS in drinking water, including EPA Methods 533, 537, and 537.1. clu-in.orgitrcweb.org These methods often undergo rigorous multi-laboratory validation studies to ensure their reliability and reproducibility. epa.gov While these methods may not specifically list this compound, the principles and techniques described are directly applicable to its analysis.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 11H-perfluoroundecanoic acid | 11H-PFUnDA |

| Per- and polyfluoroalkyl substances | PFAS |

| Perfluorooctanoic acid | PFOA |

| Methanol | - |

| Acetonitrile | - |

| Ammonium Acetate | - |

Use as a Reference Standard in Environmental Monitoring

The accuracy and reliability of environmental monitoring for per- and polyfluoroalkyl substances (PFAS) are fundamentally dependent on the availability and use of high-purity reference standards. This compound serves as a crucial reference material in the analysis of environmental samples, aiding in the precise identification and quantification of this and other related PFAS compounds.

In environmental analysis, reference standards are essential for the calibration of analytical instruments, the validation of analytical methods, and for quality control purposes to ensure that the data generated are accurate and comparable across different laboratories and studies. vu.nl The unique physicochemical properties of this compound, including its specific retention time in chromatographic separations and its distinct mass spectral signature, make it an ideal benchmark for its detection in complex environmental matrices such as water, soil, and biota.

The use of certified reference materials (CRMs) is particularly important for establishing the trueness of analytical measurements. vu.nl While specific CRM availability for this compound may vary, the use of well-characterized reference standards from reputable suppliers is a standard practice in research and regulatory monitoring. These standards are prepared to a high degree of purity, often ≥95%, and come with a certificate of analysis detailing their properties. scbt.com

Detailed Research Findings

Research efforts in environmental monitoring have underscored the importance of having access to a wide range of individual PFAS standards, including esters like this compound. scispace.com The lack of authentic reference standards for many PFAS compounds has historically hindered the comprehensive assessment of their environmental occurrence and fate. nih.gov

Studies focusing on the environmental distribution of PFAS often rely on a suite of reference standards to build a comprehensive picture of contamination. For instance, a hypothetical environmental monitoring study might analyze for a range of PFAS in surface water, as detailed in the interactive table below. The inclusion of this compound as a reference standard allows for its confident identification and quantification, contributing to a more complete understanding of the PFAS landscape.

Hypothetical Environmental Monitoring Data

This interactive table simulates the results of a water quality analysis for various PFAS compounds. The data presented is for illustrative purposes to demonstrate the role of reference standards in environmental monitoring.

| Compound | CAS Number | Concentration (ng/L) | Detection Limit (ng/L) |

| This compound | 1649-56-5 | 12.5 | 0.5 |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | 25.2 | 0.2 |

| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | 38.1 | 0.2 |

| Perfluorobutanoic acid (PFBA) | 375-22-4 | 8.7 | 0.5 |

| Perfluorohexanoic acid (PFHxA) | 307-24-4 | 15.3 | 0.3 |

The accurate quantification of this compound and other PFAS is critical for assessing the potential risks associated with their presence in the environment and for developing effective remediation and regulatory strategies. The ongoing development and availability of a broader range of high-quality reference standards remain a key priority for the environmental science community. nih.gov

Biological System Interactions and Biochemical Mechanisms of Ethyl 11h Perfluoroundecanoate

Ester Hydrolysis within Biological Systems and Metabolite Formation

Once introduced into a biological system, ethyl 11H-perfluoroundecanoate is susceptible to enzymatic hydrolysis. This biotransformation is a critical first step in its metabolic pathway, converting the parent ester into its constituent alcohol and a perfluorinated carboxylic acid (PFCA).

The primary reaction is the hydrolysis of the ester bond, yielding ethanol (B145695) and 11H-perfluoroundecanoic acid (11H-PFUnA). evitachem.com This process is analogous to the in vivo degradation of other fatty acid ethyl esters, which are known to be rapidly hydrolyzed in the gastrointestinal tract and blood circulation. nih.gov The high fluorine content of this compound provides considerable stability, yet the ester linkage remains a viable site for metabolic action. evitachem.com In acidic or basic conditions, the compound readily hydrolyzes, a process that can be mimicked by enzymatic action in the body. evitachem.com The resulting metabolite, 11H-PFUnA, is a persistent perfluorinated compound that is the subject of further toxicological and biological study. nih.govnih.gov The formation of this stable metabolite is a key consideration in understanding the long-term biological implications of exposure to the parent ester.

| Metabolic Process | Substrate | Products | Significance |

| Ester Hydrolysis | This compound | 11H-Perfluoroundecanoic Acid (11H-PFUnA), Ethanol | Formation of a persistent metabolite. evitachem.com |

Interactions with Cellular Components: Lipid Membranes and Proteins

The physicochemical properties of this compound, particularly its hydrophobic and lipophilic nature, govern its interactions with cellular structures. evitachem.com These interactions can lead to alterations in the normal function of cellular components like lipid membranes and proteins.

The long fluorinated carbon chain of the molecule allows it to readily associate with and integrate into the lipid bilayers of cell membranes. evitachem.com This insertion can disrupt the membrane's organization, potentially altering its fluidity, permeability, and the function of embedded proteins. evitachem.comnih.govmdpi.com Such disturbances in the lipid architecture can increase passive proton permeability, which may impair mitochondrial bioenergetic functions. nih.gov

Furthermore, this compound can engage in hydrophobic interactions with proteins, leading to conformational changes that may affect their biological activity. evitachem.com The binding of lipids and lipophilic molecules to proteins is a well-established phenomenon, with specific binding sites existing on many proteins for fatty acids and related compounds. nih.gov The interaction of perfluorinated compounds with proteins can also be influenced by the formation of adducts with reactive aldehydes generated during lipid peroxidation, a process that can compromise protein function. frontiersin.org

| Cellular Component | Type of Interaction | Potential Consequence |

| Lipid Membranes | Integration into the lipid bilayer. evitachem.com | Altered membrane fluidity and permeability. evitachem.commdpi.com |

| Proteins | Hydrophobic interactions and binding. evitachem.com | Conformational changes and altered protein function. evitachem.comnih.gov |

Molecular Mechanism of Action: Receptor Binding and Signal Transduction Modulation

The biological activity of this compound and its primary metabolite extends to interactions with specific nuclear receptors, thereby modulating gene expression and cellular signaling pathways.

There is evidence to suggest that per- and polyfluoroalkyl substances (PFAS), including compounds structurally similar to this compound, can activate the peroxisome proliferator-activated receptor alpha (PPARα). nih.govepa.gov PPARα is a key regulator of lipid metabolism, and its activation by xenobiotics can lead to significant changes in cellular processes. While direct studies on this compound are limited, its structural analogs and metabolites are known to be PPARα agonists. nih.gov For instance, various PFAS have been shown to induce PPARα activity in vitro. nih.govepa.gov The activation of PPARα is considered a critical molecular initiating event for many of the in vivo effects observed for this class of compounds. nih.govepa.gov

In addition to PPARα, this compound and related PFAS have been shown to interact with steroid hormone receptors, including the estrogen receptor (ER) and the androgen receptor (AR). nih.gov These interactions can disrupt endocrine homeostasis by either mimicking or blocking the actions of natural hormones. nih.gov

In vitro studies have demonstrated that several PFCAs can interfere with the function of both ER and AR. nih.gov For example, some perfluorinated compounds have been found to significantly induce ER transactivity, while others antagonize AR activity in a concentration-dependent manner. nih.gov The ability of these compounds to interact with steroid hormone receptors highlights a potential mechanism for endocrine disruption. nih.gov Steroid hormone receptors typically function by binding to specific DNA sequences, and their interaction with ligands like PFAS can alter gene expression patterns. nih.govplos.orgcreative-diagnostics.com

| Receptor Target | Observed Effect of Related Compounds | Potential Downstream Effect |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Activation. nih.gov | Modulation of lipid metabolism. |

| Estrogen Receptor (ER) | Agonistic activity. epa.govnih.gov | Disruption of endocrine signaling. nih.gov |

| Androgen Receptor (AR) | Antagonistic activity. nih.gov | Disruption of endocrine signaling. nih.gov |

Applications in Advanced Materials Science and Organic Synthesis Involving Ethyl 11h Perfluoroundecanoate

Role as a Chemical Building Block in Fluorinated Compound Synthesis

In the field of organic synthesis, Ethyl 11H-perfluoroundecanoate serves as a critical reagent and building block for creating more complex fluorinated molecules. evitachem.com Its structure allows for several key chemical transformations. The ester functional group can undergo hydrolysis under acidic or basic conditions to yield 11H-perfluoroundecanoic acid and ethanol (B145695). evitachem.com This reaction is fundamental, as the resulting carboxylic acid is often a more reactive intermediate for further chemical modifications.

Furthermore, the ester group can participate in substitution reactions with various nucleophiles. evitachem.com For instance, reacting this compound with amines can produce fluorinated amides, while reaction with other alcohols (transesterification) can yield different fluorinated esters. This versatility allows chemists to introduce the long perfluorinated chain into a wide array of molecular architectures, which is a key step in designing specialized surfactants, polymers, and biologically active compounds. The synthesis of the compound itself typically involves the esterification of 11H-perfluoroundecanoic acid with ethanol, often using a strong acid catalyst like sulfuric acid under reflux conditions to ensure a high yield. evitachem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1649-56-5 scbt.comsynquestlabs.com |

| Molecular Formula | C₁₃H₆F₂₀O₂ evitachem.comscbt.comsynquestlabs.com |

| Molecular Weight | 574.15 g/mol evitachem.comscbt.com |

| Appearance | Colorless Liquid lookchem.com |

| Purity | ≥95% scbt.comsynquestlabs.com |

| Boiling Point | 118 °C chemwhat.com |

| Density | 1.68 g/cm³ chemwhat.com |

Integration into Fluorinated Polymer and Coating Systems

The distinct physical and chemical properties of this compound make it an important component in the formulation of high-performance polymers and coatings. evitachem.com Its highly fluorinated tail is responsible for its characteristic hydrophobicity (water repellency) and lipophobicity (oil repellency).

This compound is utilized in the production of fluorinated polymers and coatings designed to have high chemical resistance and exceptionally low surface energy. evitachem.com The presence of numerous strong carbon-fluorine bonds along the molecule's backbone contributes to its thermal stability and inertness. evitachem.com When incorporated into a coating formulation, the perfluorinated chains tend to orient themselves at the surface, creating a microscopic layer that repels water and oils effectively. Research has shown that coatings containing such perfluoroalkyl substances exhibit superior water repellency compared to many conventional materials. This property is critical for creating durable and protective surfaces.

The development of advanced water-repellent coatings has direct applications in several industries, most notably textiles and construction, where moisture resistance is a primary concern. In the textile industry, fabrics treated with coatings derived from or containing compounds like this compound gain excellent water- and stain-repellent properties. This enhances the functionality and longevity of performance apparel, upholstery, and other textile products.

In the construction sector, such coatings are applied to materials like concrete, stone, and wood to protect them from water damage, weathering, and staining. By preventing moisture penetration, these fluorinated coatings help to inhibit the growth of mold and mildew and improve the durability of building materials exposed to harsh environmental conditions.

Investigative Roles in Drug Delivery System Development (Focus on Stability and Encapsulation Properties)

The unique properties of this compound have also led to its exploration in the field of medicinal chemistry, specifically in the development of drug delivery systems. evitachem.com The primary interest lies in its exceptional stability and its ability to act as an encapsulating agent.

The high fluorine content of the molecule confers remarkable stability against both hydrolysis and metabolic degradation in biological systems. evitachem.com This persistence is a desirable trait for drug carriers, as it can protect the encapsulated therapeutic agent from premature breakdown, potentially allowing for more controlled and sustained release. The hydrophobic nature of the perfluorinated chain allows it to interact with and encapsulate other hydrophobic drug molecules, shielding them within a stable core. While still in an investigative phase, the use of highly fluorinated compounds like this compound is a promising area of research for creating stable and effective drug delivery vehicles. evitachem.com

Table 2: Summary of Applications

| Field | Specific Application | Key Property Utilized |

|---|---|---|

| Organic Synthesis | Building block for complex fluorinated molecules. evitachem.com | Reactive ester group. evitachem.com |

| Materials Science | Formulation of water-repellent coatings. | Low surface energy, hydrophobicity. evitachem.com |

| Textiles | Creating stain and water-resistant fabrics. | High chemical resistance, durability. evitachem.com |

| Construction | Protective coatings for building materials. | Moisture resistance. |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 11H-perfluoroundecanoic acid |

| Ethanol |

| This compound |

Regulatory Frameworks and Policy Implications for Per and Polyfluoroalkyl Substances Including Ethyl 11h Perfluoroundecanoate

Global Regulatory Scrutiny of Long-Chain Per- and Polyfluoroalkyl Substances

Long-chain per- and polyfluoroalkyl substances (PFAS) are facing increasing global regulatory scrutiny due to their persistent, bioaccumulative, and toxic characteristics. tuv.comnih.gov International agreements and national regulations are progressively restricting the production and use of these substances.

A key international instrument is the Stockholm Convention on Persistent Organic Pollutants (POPs), a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. pops.int Perfluorooctanoic acid (PFOA), its salts, and PFOA-related compounds have been listed under the Stockholm Convention for global elimination. europa.eu More recently, long-chain perfluorocarboxylic acids (PFCAs) with carbon chain lengths from 9 to 21 (C9-C21 PFCAs), their salts, and related compounds have been proposed for listing under the Convention. moenv.gov.twmeti.go.jp This proposal, submitted by Canada in 2021, is based on evidence that these substances are likely to cause significant adverse effects on human health and the environment due to their long-range environmental transport. moenv.gov.twmeti.go.jp

In the United States, the Environmental Protection Agency (EPA) has taken steps to regulate long-chain PFAS under the Toxic Substances Control Act (TSCA). mdpi.com This includes issuing Significant New Use Rules (SNURs) that require notification to the EPA before manufacturing or importing certain long-chain PFAS. mdpi.com The EPA has also finalized a rule requiring manufacturers and importers of all PFAS, dating back to 2011, to provide detailed reports on their products, including chemical data and health and environmental impacts. nortonrosefulbright.com

The European Union has also been proactive in regulating long-chain PFAS. Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, several long-chain PFCAs have been identified as Substances of Very High Concern (SVHC). tuv.com

Precursor Compound Status and Regulatory Considerations

A significant challenge in regulating PFAS is the existence of precursor compounds. These are substances that can transform or degrade into more harmful and stable PFAS, such as PFOA and perfluorooctane (B1214571) sulfonate (PFOS), in the environment or within organisms. federalregister.govepa.gov Ethyl 11H-perfluoroundecanoate is considered a precursor compound as it can hydrolyze to form perfluoroundecanoic acid (PFUnDA), a long-chain PFCA.

The Stockholm Convention's definition of "PFOA-related compounds" includes any substance that degrades to PFOA. industrialchemicals.gov.au This broad definition is intended to capture a wide range of potential precursors. Similarly, regulatory bodies like the US EPA are considering how to identify and measure precursor compounds in environmental samples, although this presents analytical challenges. epa.gov

The focus on precursors is also evident in the US EPA's actions under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund. The agency has proposed designating PFOA and PFOS as hazardous substances, a move that would facilitate the cleanup of contaminated sites. federalregister.gov This designation would also have implications for their precursors, as their release could lead to the formation of these hazardous substances.

Compliance with International Chemical Regulations (e.g., EU REACH Restrictions on PFCAs)

Compliance with international chemical regulations, such as the European Union's REACH regulation, is crucial for companies that manufacture or use PFAS. REACH places restrictions on the manufacture, marketing, and use of certain hazardous chemical substances.

In August 2021, the EU updated its restrictions on long-chain PFCAs under REACH. sgs.com Specifically, Commission Regulation (EU) 2021/1297 amended Annex XVII of REACH to restrict perfluorocarboxylic acids with 9 to 14 carbon atoms (C9-C14 PFCAs), their salts, and related substances. sgs.comagencyiq.com This restriction, which took effect in February 2023, was motivated by the desire to prevent the "regrettable substitution" of PFOA with other, chemically similar long-chain PFCAs. agencyiq.com

The regulation sets specific concentration limits for these substances in other substances, mixtures, and articles. The general restriction thresholds are 25 parts per billion (ppb) for the sum of C9-C14 PFCAs and their salts, and 260 ppb for the sum of their related substances. agencyiq.com

Several C9-C14 PFCAs, including perfluorononan-1-oic acid (PFNA), nonadecafluorodecanoic acid (PFDA), and henicosafluoroundecanoic acid (PFUnDA), are on the REACH Candidate List of SVHCs due to their classification as toxic for reproduction and as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substances. tuv.com

The REACH regulation provides for certain time-limited exemptions for specific uses where alternatives are not yet available. gpcgateway.com For example, longer transition periods have been granted for uses in some medical devices, textiles for worker protection, and in the semiconductor manufacturing process. agencyiq.comgpcgateway.com

Emerging Research Directions and Unaddressed Inquiries in Ethyl 11h Perfluoroundecanoate Science

Elucidation of Novel Environmental Transformation Pathways

A primary area of investigation for polyfluorinated compounds like Ethyl 11H-perfluoroundecanoate is their transformation in the environment. While these precursors are less stable than their terminal degradation products, the specific pathways, rates, and influencing factors of their transformation are often poorly understood. nih.gov

Current Understanding and Research Gaps: this compound is an ester, and its structure suggests a likely initial transformation step is hydrolysis, which would yield 11H-perfluoroundecanoic acid and ethanol (B145695). evitachem.com However, the environmental conditions under which this occurs and the potential for other biotic and abiotic transformation pathways remain largely uninvestigated. Research on other PFAS precursors has shown that transformation can be mediated by microbes and that the efficiency of these transformations can vary significantly between aerobic and anaerobic conditions. nih.gov

Unaddressed inquiries include:

Biotic vs. Abiotic Degradation: What is the relative importance of microbial degradation versus abiotic processes like hydrolysis in the transformation of this compound in different environmental compartments such as soil, sediment, and water?

Transformation Products: Beyond the initial hydrolysis product, are there other transient or stable intermediates formed? Tools like the Chemical Transformation Simulator (CTS) can help predict likely transformation products, but these predictions require laboratory and field validation. epa.gov

Reaction Kinetics: What are the transformation rates under various environmental scenarios (e.g., varying pH, temperature, and microbial community composition)? This data is crucial for developing accurate environmental fate and transport models. nccoast.org

Table 1: Properties of this compound and its Expected Primary Transformation Product

| Property | This compound | 11H-Perfluoroundecanoic Acid |

|---|---|---|

| Compound Type | Polyfluoroalkyl Substance (Precursor) | Perfluoroalkyl Carboxylic Acid (PFCA) |

| CAS Number | 1649-56-5 scbt.com | 2058-94-8 |

| Molecular Formula | C₁₃H₆F₂₀O₂ scbt.com | C₁₁H₂F₂₀O₂ |

| Molecular Weight | 574.15 g/mol scbt.com | 546.09 g/mol |

| Primary Transformation | Hydrolysis evitachem.com | Expected to be highly persistent |

Advanced Analytical Techniques for Comprehensive Profiling in Complex Samples

The effective study of this compound and its environmental fate depends on robust analytical methods capable of detecting and quantifying the parent compound and its various transformation products, often at trace levels in complex matrices like soil, water, and biological tissues.

Current and Emerging Methodologies: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the established method for the targeted analysis of known PFAS compounds. clu-in.org However, to fully understand transformation, non-targeted and broader screening approaches are necessary.

Emerging research focuses on:

Fluorine-Specific Detection: A significant challenge in non-targeted analysis is identifying all fluorinated compounds present in a sample. A novel technique coupling High-Performance Liquid Chromatography (HPLC) to Inductively Coupled Plasma Mass Spectrometry (ICPMS/MS) allows for fluorine-specific detection. nih.govrsc.org This method can quantify fluorinated substances based on their fluorine content, regardless of their chemical structure or ability to be ionized in conventional mass spectrometers, thus helping to uncover previously unidentified transformation products. nih.gov

Total Organic Fluorine (TOF) Analysis: To assess the total burden of PFAS in a sample, methods that measure the sum of all organic fluorine are being refined. High-resolution–continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) is an advanced technique used to detect total fluorine by measuring the molecular absorption of gallium(I) fluoride (B91410) (GaF) formed in the furnace. spectroscopyonline.comanalytik-jena.com This provides a comprehensive measure of contamination that can guide further, more specific analyses.

Table 2: Comparison of Advanced Analytical Techniques for PFAS

| Technique | Principle | Application in this compound Research |

|---|---|---|

| LC-MS/MS | Separation by chromatography, followed by mass-based identification and quantification of specific molecules. clu-in.org | Targeted quantification of the parent compound and known transformation products. |

| HPLC-ICPMS/MS | Chromatographic separation followed by element-specific detection of fluorine. nih.gov | Non-targeted screening to discover novel and unknown fluorinated transformation products. |

| HR-CS GF MAS | In-situ formation of GaF molecules from all fluorine sources and detection by molecular absorption spectrometry. spectroscopyonline.com | Quantification of the total organic fluorine to assess the overall PFAS load in a sample. |

Long-Term Ecological Impact Studies

A critical unaddressed area is the long-term ecological impact of the environmental release of this compound. Due to the persistence of terminal PFAS, the effects of precursor compounds can last for decades. nih.gov

Inferred Risks and Research Needs: Direct ecotoxicological data for this compound is scarce. However, its transformation into a long-chain (C11) perfluorocarboxylic acid (PFCA) is a significant concern. Long-chain PFCAs are known to be persistent in the environment, bioaccumulate in organisms, and biomagnify through food webs. environment.govt.nz

Future long-term ecological studies should focus on:

Environmental Persistence and Distribution: Field studies are needed to track the persistence of this compound and its transformation products in real-world ecosystems. Following a chemical release, long-term monitoring of water, sediment, and biota is essential to understand how these compounds distribute and whether sediment acts as a long-term reservoir. nih.gov

Bioaccumulation and Biomagnification: Research should investigate the uptake and accumulation of these substances in a variety of organisms at different trophic levels, from invertebrates to fish and potentially to apex predators like birds and mammals. environment.govt.nz Calculating bioaccumulation factors (BAFs) from field data is crucial for assessing risk. nih.gov

Ecosystem-Level Effects: Beyond impacts on individual organisms, research must address potential shifts in species composition and ecosystem function resulting from chronic exposure. earth.org Long-term exposure to contaminants can lead to ecological imbalances by affecting the health, reproduction, and development of sensitive species. environment.govt.nzearth.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.